molecular formula C12H16O4 B1591400 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde CAS No. 946670-72-0

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

Cat. No.: B1591400
CAS No.: 946670-72-0
M. Wt: 224.25 g/mol
InChI Key: QNQKDTJQKHRCEJ-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde is an organic compound with the molecular formula C₁₂H₁₆O₄. It is a derivative of benzaldehyde, featuring methoxy and methoxypropoxy substituents on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and methoxypropoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde
  • 3-Methoxy-4-(4-methoxybutoxy)benzaldehyde
  • 4-Methoxy-3-(3-methoxypropoxy)benzaldehyde

Uniqueness

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-methoxy-4-(3-methoxypropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-6-3-7-16-11-5-4-10(9-13)8-12(11)15-2/h4-5,8-9H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQKDTJQKHRCEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589798
Record name 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946670-72-0
Record name 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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